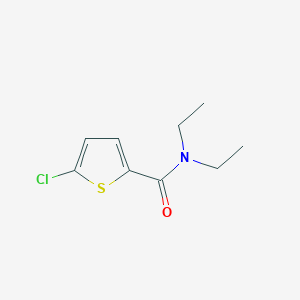
2-Tert-butylsulfanyl-1-morpholin-4-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butylsulfanyl-1-morpholin-4-ylethanone, commonly known as Boc-protected cysteine, is a chemical compound that has gained significant attention in the field of chemistry and biochemistry. It is a derivative of cysteine, an important amino acid that plays a crucial role in the structure and function of proteins. Boc-protected cysteine is used as a building block in the synthesis of peptides and proteins, and it has been studied extensively for its potential applications in various fields.
Mecanismo De Acción
Boc-protected cysteine is a derivative of cysteine, which is an important amino acid that plays a crucial role in the structure and function of proteins. Boc-protected cysteine can be incorporated into peptides and proteins, where it can participate in various chemical reactions and interactions. The Boc group can be removed under mild conditions to reveal the cysteine residue, which can then participate in redox reactions, metal binding, and other important biochemical processes.
Biochemical and Physiological Effects:
Boc-protected cysteine has been shown to have various biochemical and physiological effects. It can participate in redox reactions and metal binding, and it has been shown to have antioxidant properties. Boc-protected cysteine has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Boc-protected cysteine has several advantages for lab experiments. It is easy to synthesize and can be incorporated into peptides and proteins with high efficiency. It has unique properties that make it useful for studying enzyme activity and protein-protein interactions. However, Boc-protected cysteine has some limitations as well. The Boc group can interfere with some assays, and it can also affect the stability and solubility of peptides and proteins.
Direcciones Futuras
There are several future directions for the study of Boc-protected cysteine. One area of interest is the development of new synthetic methods for Boc-protected cysteine and its derivatives. Another area of interest is the study of the biochemical and physiological effects of Boc-protected cysteine in different systems and models. Additionally, Boc-protected cysteine can be used as a tool for studying protein-protein interactions and other important biological processes. Overall, Boc-protected cysteine has significant potential for applications in various fields, and further research is needed to fully explore its properties and capabilities.
Métodos De Síntesis
The synthesis of Boc-protected cysteine involves several steps, starting from the protection of the amino group of cysteine with a Boc (tert-butoxycarbonyl) group. The protected cysteine is then coupled with a morpholine-4-carbonyl chloride to form the final product, Boc-protected cysteine. The synthesis of Boc-protected cysteine is a well-established process, and it can be performed on a large scale with high efficiency.
Aplicaciones Científicas De Investigación
Boc-protected cysteine has been widely used in scientific research for its unique properties and potential applications. It is commonly used as a building block in the synthesis of peptides and proteins, and it has been studied extensively for its potential applications in drug discovery, biotechnology, and materials science. Boc-protected cysteine has also been used as a probe for studying enzyme activity and protein-protein interactions.
Propiedades
IUPAC Name |
2-tert-butylsulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-10(2,3)14-8-9(12)11-4-6-13-7-5-11/h4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBNKKMMRIJUBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC(=O)N1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505847.png)

![N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7505859.png)
![[1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7505867.png)

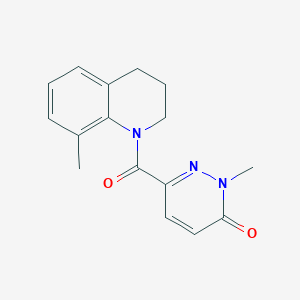
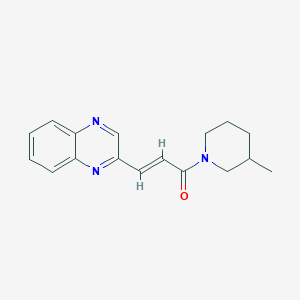
![N-[3-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7505898.png)
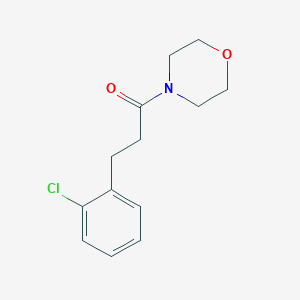
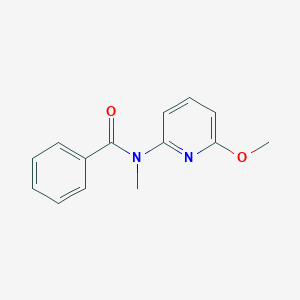
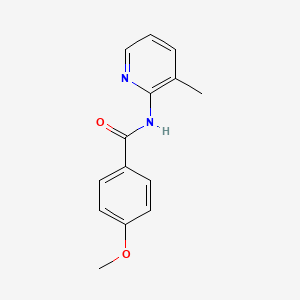
![2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7505927.png)

